8-iso-16-cyclohexyl-tetranor Prostaglandin E2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from polyunsaturated fatty acids during lipid peroxidation. 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso PGE2. There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2.

作用机制

Target of Action

The primary target of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is the prostanoid receptors . Prostanoids are a subclass of eicosanoids, which are lipid compounds that play crucial roles in various biological functions such as inflammation, blood flow, and the formation of blood clots .

Mode of Action

This compound is an analog of Prostaglandin E2 . It interacts with the prostanoid receptors, leading to a cascade of intracellular events . .

Biochemical Pathways

The compound affects the prostanoid pathways. Prostanoids are synthesized from arachidonic acid and play key roles in various physiological and pathological processes . The downstream effects of these pathways are diverse and depend on the specific cell type and physiological context.

Result of Action

Given its role as a prostanoid analog, it may influence processes such as inflammation, blood flow, and clot formation . .

生物活性

8-Iso-16-cyclohexyl-tetranor Prostaglandin E2 (8-iso-16-cyclohexyl-tetranor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), which is part of a larger family of isoprostanes produced during lipid peroxidation. Isoprostanes, including 8-iso PGE2, are important bioactive lipids that play significant roles in various physiological and pathological processes, including inflammation, vascular function, and cancer progression.

Chemical Structure and Properties

The compound 8-iso-16-cyclohexyl-tetranor PGE2 is characterized by its unique cyclohexyl substitution and tetranor structure, which differentiates it from other prostaglandins. This structural modification influences its biological activity and receptor interactions.

Inflammatory Response

Research indicates that 8-iso PGE2 can act as a potent mediator in inflammatory responses. It has been shown to induce nasal obstruction via thromboxane receptors in murine models. Specifically, studies demonstrate that 8-iso PGE2 contributes to vascular hyperpermeability and nasal obstruction through thromboxane receptor-mediated pathways, highlighting its role in allergic rhinitis and other inflammatory conditions .

Cancer Progression

PGE2 is known for its involvement in cancer biology, particularly in promoting tumor growth and metastasis. The analog 8-iso-16-cyclohexyl-tetranor PGE2 may exhibit similar oncogenic properties. Elevated levels of PGE2 have been associated with increased risks of various cancers, including pancreatic cancer, where it promotes epithelial cell proliferation and angiogenesis . The specific effects of 8-iso-16-cyclohexyl-tetranor PGE2 on tumor biology require further investigation but are likely to parallel those of PGE2 due to their structural similarities.

Receptor Interactions

PGE2 exerts its effects through four distinct receptor subtypes (EP1 to EP4), each mediating different biological responses. The interaction of 8-iso PGE2 with these receptors modulates various cellular functions, including macrophage activity, which is crucial for tissue regeneration and immune responses . For instance, activation of the EP2 receptor has been linked to anti-inflammatory effects in macrophages, while other receptors may promote pro-inflammatory pathways.

Study on Allergic Rhinitis

A study involving intranasal challenges with ovalbumin demonstrated that 8-iso PGE2 significantly increased nasal obstruction in mice. Pharmacological blockade of the thromboxane receptor effectively reduced this obstruction, suggesting that targeting this pathway could offer therapeutic benefits for allergic rhinitis .

Cancer Risk Assessment

A prospective study assessed urinary metabolites of PGE2 as biomarkers for pancreatic cancer risk. The findings indicated a positive correlation between elevated levels of these metabolites and increased cancer risk, underscoring the potential role of prostaglandins in carcinogenesis .

Data Table: Effects of 8-Iso-16-Cyclohexyl-Tetranor PGE2

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Nasal Obstruction | Thromboxane receptor activation | Increased vascular permeability |

| Inflammation | EP receptor modulation | Enhanced immune response |

| Cancer Progression | Cell proliferation via COX-2 pathway | Increased tumor growth and metastasis |

科学研究应用

Biological Significance

Prostaglandins, including their analogs, play crucial roles in numerous physiological and pathological processes:

- Vasodilation and Vasoconstriction : Prostaglandins are known to influence vascular smooth muscle tone, with PGE2 acting as a vasodilator through its interaction with specific receptors (EP receptors) that modulate cyclic adenosine monophosphate (cAMP) levels. This mechanism can be relevant for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 in vascular studies .

- Inflammation and Immune Response : Prostaglandins are involved in the inflammatory response, mediating pain and fever. They can also modulate immune cell function, which may be relevant in understanding the potential therapeutic applications of this compound in inflammatory diseases .

Pharmaceutical Compositions

The compound may be used in pharmaceutical formulations aimed at enhancing the stability and efficacy of prostaglandin therapies. For instance, research indicates that combining prostaglandins with stabilizing agents like polyethoxylated castor oil can improve their pharmacological properties .

Nasal Obstruction Studies

Recent studies have shown that 8-iso-prostaglandin E2 induces nasal obstruction through thromboxane receptor pathways, suggesting that similar mechanisms might be explored for this compound in conditions like allergic rhinitis. This could lead to novel therapeutic strategies targeting nasal congestion .

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides context:

- Prostaglandin Metabolome Profiles : A study highlighted how different isoprostanes, including those derived from oxidative stress, can serve as biomarkers for environmental exposures. The elevation of specific isoprostanes was linked to oxidative stress caused by herbicides, indicating that similar pathways could be explored for this compound in toxicological assessments .

Summary of Key Findings

属性

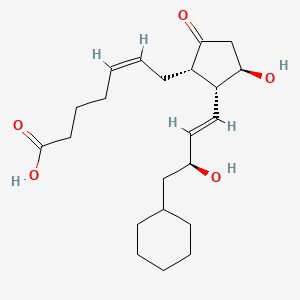

IUPAC Name |

(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYOVLOAXIHCDB-SSPFYIBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。